Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is a bicyclic compound that belongs to the class of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom in one of the rings. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is classified as a nitrogen-containing bicyclic compound, specifically an azabicyclic compound. It is also categorized under carboxylate derivatives due to the presence of the carboxylate functional group.
The synthesis of methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst loading, to achieve optimal yields and purity of the desired product.
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride features a bicyclic structure with a nitrogen atom incorporated into one of the rings. The molecular formula can be represented as with a specific arrangement that includes:
The compound's molecular weight is approximately 173.66 g/mol, and its structural characteristics can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride participates in various chemical reactions typical for azabicyclic compounds:
The reactivity of this compound is influenced by its bicyclic structure and functional groups, making it versatile for further chemical modifications.
The mechanism of action for methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride primarily involves its interaction with biological targets:
Studies have shown that modifications to the azabicyclic structure can significantly affect binding affinity and biological activity, underscoring the importance of structural analysis in drug design.
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is typically a white crystalline solid at room temperature with good solubility in polar solvents due to its hydrochloride form.
Key chemical properties include:
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride has several applications in scientific research:
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride (CAS: 2241501-10-8) is a structurally specialized bicyclic organic compound featuring a bridged [2.2.1] heptane scaffold with a nitrogen atom at the 2-position and a methyl ester group at the 5-position. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol. The hydrochloride salt form enhances stability and solubility, making it preferable for synthetic applications [1]. The free base (methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate, CAS: 1378816-13-7) has the formula C₈H₁₃NO₂ (MW: 155.19 g/mol) and requires storage under inert atmospheres at 2–8°C .
The compound’s bridged bicyclic framework imposes significant steric constraints, influencing its reactivity and making it a valuable precursor for complex molecules. Key structural features include:
Table 1: Key Properties of Methyl 2-azabicyclo[2.2.1]heptane Derivatives
| Property | Free Base (CAS 1378816-13-7) | Hydrochloride Salt (CAS 2241501-10-8) |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₄ClNO₂ |
| Molecular Weight (g/mol) | 155.19 | 191.66 |
| Storage Conditions | 2–8°C, inert atmosphere | Ambient (solid form) |
| SMILES | O=C(C1C2CNC(C2)C1)OC | O=C(C1C2CNC(C2)C1)OC.[H]Cl |
| Key Functional Groups | Ester, secondary amine | Ester, ammonium chloride |
This compound serves as a critical synthon in pharmaceuticals and materials science, particularly for constructing organic-inorganic hybrid perovskites with applications in ferroelectrics and optoelectronics [4].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1